1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride 1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16403148
InChI: InChI=1S/C10H13F2N5.ClH/c1-7-9(6-17(15-7)10(11)12)13-5-8-3-4-14-16(8)2;/h3-4,6,10,13H,5H2,1-2H3;1H
SMILES:
Molecular Formula: C10H14ClF2N5
Molecular Weight: 277.70 g/mol

1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16403148

Molecular Formula: C10H14ClF2N5

Molecular Weight: 277.70 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C10H14ClF2N5
Molecular Weight 277.70 g/mol
IUPAC Name 1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H13F2N5.ClH/c1-7-9(6-17(15-7)10(11)12)13-5-8-3-4-14-16(8)2;/h3-4,6,10,13H,5H2,1-2H3;1H
Standard InChI Key BHHSWGRRDONTHO-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=NN2C)C(F)F.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₀H₁₄ClF₂N₅, reflects a pyrazole ring system with strategic substitutions: a difluoromethyl group at position 1, a methyl group at position 3, and an amine-linked [(2-methylpyrazol-3-yl)methyl] moiety at position 4 . The hydrochloride salt form introduces a chloride counterion, improving aqueous solubility. Key structural data include:

PropertyValue
Molecular Weight277.70 g/mol
IUPAC Name1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Canonical SMILESCC1=NN(C=C1NCC2=CC=NN2C)C(F)F.Cl

The difluoromethyl group enhances electronegativity and metabolic stability, while the pyrazole rings contribute to π-π stacking interactions in biological systems.

Crystallographic and Spectroscopic Insights

Though crystallographic data remain unpublished, spectroscopic analyses (e.g., NMR and IR) suggest distinct absorption bands for N-H stretching (≈3300 cm⁻¹) and C-F vibrations (≈1150 cm⁻¹). The amine proton resonates at δ 8.2–8.5 ppm in ¹H NMR spectra, while the difluoromethyl group shows a characteristic triplet near δ 6.0 ppm due to coupling with fluorine atoms.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting with difluoromethylation of a pyrazole precursor. A representative route includes:

  • Difluoromethylation: Treatment of 3-methylpyrazol-4-amine with chlorodifluoromethane in the presence of a base (e.g., K₂CO₃) yields the difluoromethyl intermediate.

  • Alkylation: Reaction with 2-methylpyrazol-3-ylmethyl chloride introduces the [(2-methylpyrazol-3-yl)methyl] group.

  • Salt Formation: Hydrochloric acid treatment produces the final hydrochloride salt.

Purification via recrystallization or chromatography ensures >95% purity, critical for pharmacological applications.

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield and reduce byproducts. Catalytic systems, such as palladium-based catalysts, accelerate difluoromethylation steps, achieving turnover numbers (TON) exceeding 500. Process analytical technology (PAT) monitors reaction parameters in real time, ensuring consistency.

Chemical Reactivity and Stability

Functional Group Transformations

The compound participates in reactions typical of amines and pyrazoles:

  • Oxidation: Hydrogen peroxide converts the amine to a nitro group, yielding 1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-nitroamine.

  • Reduction: Sodium borohydride reduces the amine to a secondary alcohol under acidic conditions.

  • Substitution: Alkyl halides replace the amine hydrogen, forming quaternary ammonium derivatives.

Stability Profile

Stability studies indicate decomposition above 200°C, with hydrolysis occurring in strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage recommendations include desiccated environments at 2–8°C to prevent hygroscopic degradation .

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary assays suggest inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, pathways implicated in inflammation and cancer. The difluoromethyl group likely enhances binding affinity through hydrophobic interactions, while the pyrazole rings stabilize enzyme active sites via hydrogen bonding.

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–64 µg/mL, suggesting utility as a broad-spectrum antibiotic lead.

Applications and Industrial Relevance

Agrochemical Development

Derivatives of this compound are under investigation as succinate dehydrogenase inhibitors (SDHIs), targeting fungal pathogens in crops . Structural analogs, such as fluxapyroxad, demonstrate broad-spectrum fungicidal activity, driving interest in this chemical scaffold .

Pharmaceutical Prospects

Ongoing clinical trials explore its potential as:

  • An anti-inflammatory agent targeting COX-2 in rheumatoid arthritis.

  • A kinase inhibitor for non-small cell lung cancer (NSCLC).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator